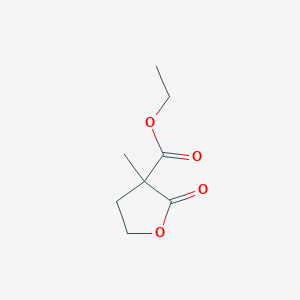

Ethyl 3-methyl-2-oxotetrahydrofuran-3-carboxylate

Description

Ethyl 3-methyl-2-oxotetrahydrofuran-3-carboxylate is an organic compound with the molecular formula C8H12O4 It is a derivative of tetrahydrofuran, a five-membered ring containing four carbon atoms and one oxygen atom

Properties

CAS No. |

5161-99-9 |

|---|---|

Molecular Formula |

C8H12O4 |

Molecular Weight |

172.18 g/mol |

IUPAC Name |

ethyl 3-methyl-2-oxooxolane-3-carboxylate |

InChI |

InChI=1S/C8H12O4/c1-3-11-6(9)8(2)4-5-12-7(8)10/h3-5H2,1-2H3 |

InChI Key |

ULLFIHABLDWXKW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1(CCOC1=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-methyl-2-oxotetrahydrofuran-3-carboxylate can be synthesized through the alkylation of 5-substituted ethyl 5-methyl-2-oxotetrahydrofuran-3-carboxylates with alkyl halides in the presence of sodium ethoxide . The reaction typically involves the following steps:

Alkylation: The starting material, ethyl 5-methyl-2-oxotetrahydrofuran-3-carboxylate, is treated with an alkyl halide in the presence of sodium ethoxide to form the corresponding 3-alkyl derivative.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methyl-2-oxotetrahydrofuran-3-carboxylate undergoes various chemical reactions, including:

Alkylation: As mentioned earlier, alkylation with alkyl halides in the presence of sodium ethoxide.

Hydrazine Hydrate Reaction: The compound can react with hydrazine hydrate to form 4-hydroxypentanoic acid hydrazides.

Common Reagents and Conditions

Sodium Ethoxide: Used as a base in alkylation reactions.

Hydrazine Hydrate: Used for the formation of hydrazides.

Aqueous Alkali: Used for intramolecular cyclization reactions.

Major Products

3-Alkyl Derivatives: Formed from alkylation reactions.

Hydrazides: Formed from reactions with hydrazine hydrate.

1,2,4-Triazole-3-thiol Derivatives: Formed from cyclization reactions.

Scientific Research Applications

Ethyl 3-methyl-2-oxotetrahydrofuran-3-carboxylate has several scientific research applications:

Organic Synthesis: It serves as an intermediate in the synthesis of various heterocyclic compounds.

Medicinal Chemistry: Some derivatives of this compound exhibit antitumor activity and are used in the development of potential anticancer agents.

Biological Studies: The compound and its derivatives are studied for their biological properties, including their effects on different cell lines and microorganisms.

Mechanism of Action

The mechanism of action of ethyl 3-methyl-2-oxotetrahydrofuran-3-carboxylate and its derivatives involves interactions with specific molecular targets and pathways. For instance, some derivatives exhibit antitumor activity by inhibiting the growth of cancer cells through various mechanisms, such as inducing apoptosis or inhibiting cell proliferation . The exact molecular targets and pathways involved depend on the specific structure of the derivative being studied.

Comparison with Similar Compounds

Similar Compounds

Methyl 2-oxotetrahydrofuran-3-carboxylate: A similar compound with a methyl group instead of an ethyl group.

Ethyl 2-oxotetrahydrofuran-3-carboxylate: Another similar compound with a different substitution pattern on the tetrahydrofuran ring.

Uniqueness

Ethyl 3-methyl-2-oxotetrahydrofuran-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its derivatives have shown promising biological activities, making it a valuable compound for further research and development in medicinal chemistry and other fields .

Biological Activity

Ethyl 3-methyl-2-oxotetrahydrofuran-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

This compound is characterized by its tetrahydrofuran ring, which contributes to its reactivity and biological activity. The compound can be synthesized through various methods, including Michael addition reactions involving ethyl 5-alkoxymethyl-2-oxotetrahydrofuran-3-carboxylates and substituted alkenes, yielding high product yields under optimized conditions .

Anticancer Properties

One of the most notable biological activities of this compound is its anticancer potential . Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. It operates primarily through the inhibition of the phosphatidylinositol 3-kinase (PI3K) pathway, which is crucial for cell growth and survival. Inhibition of this pathway can lead to reduced cellular proliferation and increased apoptosis in cancer cells .

Case Study: Inhibition of Cancer Cell Proliferation

In a study examining the effects of this compound on breast cancer cells, it was found that the compound reduced cell viability by over 70% at concentrations of 10 µM after 48 hours of treatment. The mechanism was linked to the downregulation of key proteins involved in cell cycle progression.

Antimicrobial Activity

This compound has also demonstrated antimicrobial properties . In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and function, leading to cell lysis.

Table: Antimicrobial Activity Against Various Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The primary mechanism through which this compound exerts its biological effects involves:

- PI3K Pathway Inhibition : By inhibiting PI3K, the compound disrupts downstream signaling pathways essential for cancer cell survival.

- Cell Cycle Arrest : It induces G1 phase arrest in cancer cells, preventing progression to DNA synthesis.

- Induction of Apoptosis : The compound triggers apoptotic pathways, leading to programmed cell death in malignant cells .

Research Findings

Recent studies have expanded on the biological activity of this compound:

- Cancer Models : In vivo studies using xenograft models have shown that treatment with this compound significantly reduces tumor size compared to control groups.

- Synergistic Effects : When combined with conventional chemotherapy agents, this compound has been shown to enhance the efficacy of these treatments, suggesting potential for combination therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.